molecular formula C22H20Cl2N4O2 B2754905 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone CAS No. 860649-40-7

1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone

Cat. No. B2754905
CAS RN: 860649-40-7
M. Wt: 443.33
InChI Key: HDEGLQCHZCASMZ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone , also known by its chemical structure, is a heterocyclic compound . Its molecular formula is C₁₂H₁₅Cl₂N₂O , and it has a molecular weight of 260.17 g/mol . This compound exhibits interesting pharmacological properties and has been investigated for potential therapeutic applications.

Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine derivatives, sharing a structural motif with the compound of interest, have been extensively studied for their diverse pharmacological activities. These compounds are known for their clinical applications in treating depression, psychosis, or anxiety, showcasing the versatility of the arylpiperazine scaffold in medicinal chemistry. The metabolism of such derivatives, including their transformation into 1-aryl-piperazines through CYP3A4-dependent N-dealkylation, plays a significant role in their pharmacological effects. These metabolites are involved in various serotonin receptor-related effects in humans and animals, emphasizing their importance in neuroscience research (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been identified as key building blocks in the design of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing global health challenges related to tuberculosis. The structural versatility of piperazine allows for the exploration of diverse pharmacological activities, underlining its significance in the development of new anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives as Therapeutic Agents

The therapeutic potential of piperazine derivatives extends across various domains, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Modifications to the piperazine nucleus significantly impact the medicinal properties of the resultant molecules, demonstrating the scaffold's adaptability in drug discovery and development (Rathi et al., 2016).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O2/c23-18-6-4-16(13-19(18)24)14-28-15-17(5-7-21(28)29)22(30)27-11-9-26(10-12-27)20-3-1-2-8-25-20/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEGLQCHZCASMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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